molecular formula C16H18N2O2 B15096358 6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- CAS No. 900711-78-6

6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)-

Cat. No.: B15096358
CAS No.: 900711-78-6
M. Wt: 270.33 g/mol
InChI Key: YCZBLLYXAZFPOM-UHFFFAOYSA-N
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Description

6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a carboxylic acid group at the 6-position, a methyl group at the 2-position, and a piperidinyl group at the 4-position. The unique structure of this compound contributes to its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from anthranilic acid derivatives, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- stands out due to its specific substitution pattern, which imparts unique biological and pharmacological properties. The presence of the piperidinyl group at the 4-position enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

900711-78-6

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-methyl-4-piperidin-1-ylquinoline-6-carboxylic acid

InChI

InChI=1S/C16H18N2O2/c1-11-9-15(18-7-3-2-4-8-18)13-10-12(16(19)20)5-6-14(13)17-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20)

InChI Key

YCZBLLYXAZFPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N3CCCCC3

Origin of Product

United States

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